Fmoc-Thr(Trt)-OH
CAS No.: 133180-01-5
VCID: VC21539843
Molecular Formula: C38H33NO5
Molecular Weight: 583.7 g/mol
* For research use only. Not for human or veterinary use.

Description |
Fmoc-Thr(Trt)-OH, also known as N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-O-trityl-L-threonine, is a derivative of the amino acid threonine. It is commonly used in peptide synthesis due to its protective groups, which facilitate the formation of peptides by preventing unwanted side reactions during the synthesis process. Synonyms and Chemical NamesFmoc-Thr(Trt)-OH is known by several synonyms, including:
These names reflect its chemical structure and the presence of protective groups. Applications in Peptide SynthesisFmoc-Thr(Trt)-OH is particularly useful in the synthesis of peptides that contain phosphothreonine or modifications at the threonine side chain. The Fmoc (9-fluorenylmethoxycarbonyl) group protects the amino group, while the trityl (triphenylmethyl) group protects the hydroxyl group of threonine. These protective groups are removable under specific conditions, allowing for controlled peptide assembly. Safety and HandlingHandling Fmoc-Thr(Trt)-OH requires caution due to its potential to cause irritation upon skin contact, inhalation, or ingestion. Safety measures include:
Research Findings and ApplicationsFmoc-Thr(Trt)-OH is utilized in various biochemical studies, particularly in the synthesis of peptides with specific modifications. Its application in creating phosphothreonine-containing peptides is significant, as these peptides are involved in signaling pathways within cells. |
---|---|
CAS No. | 133180-01-5 |
Product Name | Fmoc-Thr(Trt)-OH |
Molecular Formula | C38H33NO5 |
Molecular Weight | 583.7 g/mol |
IUPAC Name | (2S,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-trityloxybutanoic acid |
Standard InChI | InChI=1S/C38H33NO5/c1-26(44-38(27-15-5-2-6-16-27,28-17-7-3-8-18-28)29-19-9-4-10-20-29)35(36(40)41)39-37(42)43-25-34-32-23-13-11-21-30(32)31-22-12-14-24-33(31)34/h2-24,26,34-35H,25H2,1H3,(H,39,42)(H,40,41)/t26-,35+/m1/s1 |
Standard InChIKey | JARBLLDDSTVWSM-IJAHGLKVSA-N |
Isomeric SMILES | C[C@H]([C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 |
SMILES | CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 |
Canonical SMILES | CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 |
Synonyms | Fmoc-Thr(Trt)-OH;133180-01-5;Fmoc-O-trityl-L-threonine;PubChem10043;SCHEMBL1738680;CTK3J8321;MolPort-006-701-289;ANW-43290;CF-485;FC1249;ZINC71788126;AKOS015895554;AM82254;RTR-004529;AK-81222;KB-52145;TR-004529;FT-0629904;ST24047305;ST51052975;B-7145;M03391;I06-1168 |
PubChem Compound | 11180767 |
Last Modified | Aug 15 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume